![molecular formula C23H32N2O3S2 B1226644 N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1226644.png)
N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide is a member of 1,3-oxazoles.
Applications De Recherche Scientifique
Pummerer Reaction and Olefin Cyclization
N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide and related compounds have been studied in the context of the Pummerer reaction and cationic olefin cyclization. This reaction pathway is significant for synthesizing six-membered lactams, which are important in medicinal chemistry and organic synthesis. Tamura, Maeda, Akai, Ishiyama, and Ishibashi (1981) in their study, demonstrated the use of trifluoroacetic anhydride in initiating cationic olefin cyclization through a Pummerer reaction intermediate, leading to six-membered lactams (Tamura et al., 1981).
Synthesis of Anticancer Agents
The compound under discussion has also been involved in the synthesis of new compounds with potential anticancer activity. A study by Evren et al. (2019) synthesized new derivatives and investigated their antitumor activities, revealing significant selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Antioxidant Activity
In the realm of antioxidant research, derivatives of the compound have shown promising results. Talapuru, Gopala, Adivireddy, and Venkatapuram (2014) prepared and tested a variety of amidomethane sulfonyl-linked compounds for their antioxidant activity, with some exhibiting excellent results surpassing standard benchmarks like Ascorbic acid (Talapuru et al., 2014).
Synthesis of Gastroprotective Agents
Interestingly, derivatives of this compound have been used in the synthesis of gastroprotective agents. Hirakawa et al. (1998) studied a series of acetamide derivatives and evaluated them for their gastroprotective action, identifying compounds with potent histamine H2 receptor antagonistic activity (Hirakawa et al., 1998).
Antimicrobial Evaluation
The compound and its derivatives have also been evaluated for antimicrobial properties. Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety and evaluated them for antimicrobial activities, showing promising results (Darwish et al., 2014).
Enzyme Inhibitory Activities
Another area of application is in enzyme inhibition studies. Virk et al. (2018) synthesized compounds to evaluate their potential against certain enzymes like carbonic anhydrase and cholinesterase, finding significant inhibitory activities (Virk et al., 2018).
Propriétés
Formule moléculaire |
C23H32N2O3S2 |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
N-(3-cyclohexylsulfanylpropyl)-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C23H32N2O3S2/c1-17-8-6-9-19(14-17)23-25-21(18(2)28-23)15-30(27)16-22(26)24-12-7-13-29-20-10-4-3-5-11-20/h6,8-9,14,20H,3-5,7,10-13,15-16H2,1-2H3,(H,24,26) |
Clé InChI |
GXZOPNFPXQZSTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NCCCSC3CCCCC3 |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NCCCSC3CCCCC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-hydroxy-1-naphthalenyl)methyl-methylamino]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1226562.png)
![3-[2-(2-furanylmethylamino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)-2-naphthalenecarboxamide](/img/structure/B1226563.png)
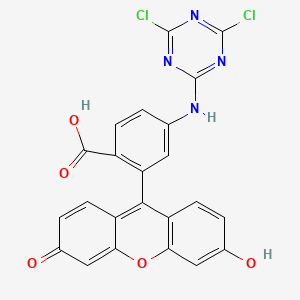
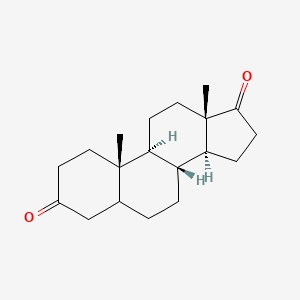
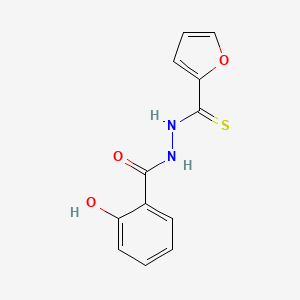
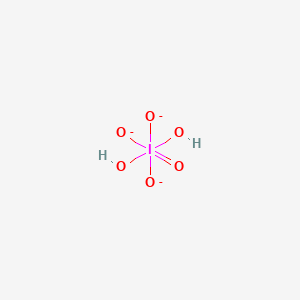
![2-[1-(2-Hydroxyanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B1226577.png)
![2-Methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B1226578.png)
![(4-Methyl-1-piperazinyl)-(2-thieno[3,2-b][1]benzothiolyl)methanone](/img/structure/B1226579.png)

![N-[4-chloro-3-[(4-chlorophenyl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide](/img/structure/B1226581.png)
![N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1226584.png)
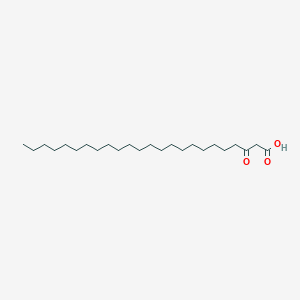
![5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)
